GI254023X belongs to the class of hydroxamate-based metallopeptidase inhibitors. Hydroxamates are known for their ability to chelate metal ions, particularly zinc, which is crucial for the catalytic activity of many metalloproteinases. The compound was first synthesized and characterized in patents cited by Hundhausen et al. in 2003, with subsequent improvements in synthesis reported by Hoettecke et al. in 2010 .
GI254023X features a complex molecular structure characterized by several stereogenic centers (C-3, C-5, and C-6) and an N-formyl hydroxylamine moiety that plays a critical role in its inhibitory function. The presence of these stereogenic centers leads to multiple possible diastereomers, complicating the synthesis and characterization process .
GI254023X primarily participates in reversible inhibition reactions with ADAM10 by forming a bidentate complex with the zinc ion at the enzyme's active site. This interaction effectively blocks substrate access, inhibiting enzymatic activity.
The mechanism of action of GI254023X involves selective inhibition of ADAM10 through zinc chelation. This inhibition results in reduced proteolytic activity on substrates such as N-Cadherin, which is crucial for synaptic function .
GI254023X exhibits a high degree of selectivity for ADAM10 over ADAM17, with an inhibitory concentration (IC50) of approximately 5.3 nM for ADAM10 compared to over 1000 nM for ADAM17 . This selectivity is significant for therapeutic applications where modulation of specific proteolytic pathways is desired.
GI254023X has distinct physical and chemical properties that facilitate its function as an inhibitor:
These properties are critical when considering its formulation for therapeutic use.
The primary applications of GI254023X lie within biomedical research and potential therapeutic interventions:
GI254023X is a hydroxamate-based small-molecule inhibitor that selectively targets metalloproteases, primarily A Disintegrin and Metalloproteinase 10 (ADAM10). Its mechanism involves coordination with the catalytic zinc ion within the enzyme’s active site, blocking substrate access and proteolytic activity. This zinc-binding action is characteristic of hydroxamate inhibitors, which form bidentate interactions with the Zn²⁺ ion, rendering the protease inactive [5] [6]. Unlike broad-spectrum metalloprotease inhibitors, GI254023X exploits subtle structural differences in the substrate-binding pockets of ADAM family members to achieve selectivity [2] [8].
The high selectivity of GI254023X for ADAM10 (IC₅₀ = 5.3 nM) arises from its structural complementarity with the enzyme’s S1′ pocket. ADAM10 possesses an extended hydrophobic cavity in this region, which accommodates the inhibitor’s phenylpropyl group—a feature absent in the shallower S1′ pocket of ADAM17. This allows GI254023X to bind ADAM10 with >100-fold greater affinity than ADAM17 [5] [6]. Crystallographic studies confirm that the inhibitor’s hydroxamate group coordinates the catalytic zinc, while its backbone interactions stabilize the protease’s consensus sequence [3] [6].
Table 1: Structural Elements Governing GI254023X-ADAM10 Selectivity
Structural Feature | Role in Binding Dynamics | Effect on Selectivity |
---|---|---|
S1′ Pocket Depth | Extended hydrophobic cavity in ADAM10 accommodates phenylpropyl group | 100-fold selectivity over ADAM17 (shallow pocket) [5] |
Zinc Coordination Site | Hydroxamate group chelates Zn²⁺; critical for active-site binding | Mandatory for inhibition [6] |
Prodomain Interaction | Mature ADAM10 (60 kDa) requires prodomain removal; GI254023X binds only mature form | No inhibition of zymogen [7] [9] |
Improved synthetic methods have enhanced the compound’s acid stability and diastereomeric purity, ensuring consistent batch-to-batch efficacy in research settings [3].
Despite its selectivity for ADAM10, GI254023X exhibits significant cross-reactivity with Matrix Metalloproteinase 9 (MMP9) (IC₅₀ = 2.5 nM). This is attributed to analogous zinc-coordination mechanics and S1′ pocket topology in MMP9. By contrast, its inhibition of ADAM17 is weaker (IC₅₀ = 541 nM), as confirmed by recombinant enzyme assays [4] [6].
Table 2: Comparative Inhibitory Potency (IC₅₀) of GI254023X
Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. ADAM10) | Functional Consequence |
---|---|---|---|
ADAM10 | 5.3 | 1.0 (Reference) | Blocks >70 substrates (e.g., N-cadherin, CX3CL1) [6] |
MMP9 | 2.5 | 0.5 | May affect extracellular matrix remodeling [4] |
ADAM17 | 541 | 102 | Limited impact on TNFα shedding [8] |
In cellular models, cross-reactivity manifests functionally:
Conventional metalloprotease inhibitors like GI254023X rely on zinc chelation, which risks off-target effects due to conserved zinc sites across metalloproteases. For example, hydroxamates can inhibit ADAMs, MMPs, and even unrelated zinc-dependent enzymes [5] [7].
By contrast, non-zinc-binding inhibitors (e.g., CID 3117694) bind exosites (secondary substrate-binding regions) rather than the catalytic zinc. These exhibit unique advantages:
Table 3: Zinc-Binding vs. Non-Zinc-Binding ADAM10 Inhibitors
Property | Zinc-Binding (GI254023X) | Non-Zinc-Binding (CID 3117694) |
---|---|---|
Mechanism | Chelates catalytic Zn²⁺ | Binds exosites; no metal interaction [5] |
Enzyme Selectivity | Inhibits ADAM10, MMP9, weakly ADAM17 | ADAM10-specific (no MMP/ADAM17 inhibition) [2] |
Substrate Selectivity | Blocks all ADAM10 substrates indiscriminately | Differential inhibition (e.g., spares Notch cleavage) [5] |
Therapeutic Drawbacks | Potential off-target toxicity (e.g., musculoskeletal syndrome) | Lower risk of broad-spectrum effects [5] |
GI254023X’s zinc-dependent mechanism also triggers unique long-term effects: Prolonged exposure (>24 hrs) induces ADAM10 internalization and lysosomal degradation, depleting total cellular enzyme levels—a phenomenon not observed with non-zinc inhibitors [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1